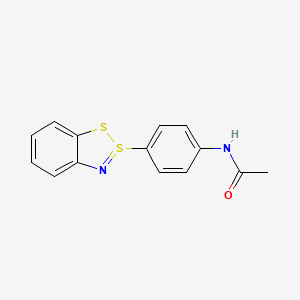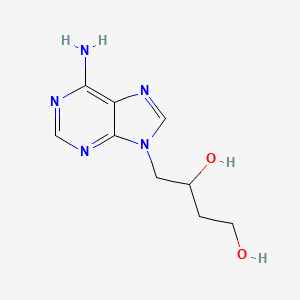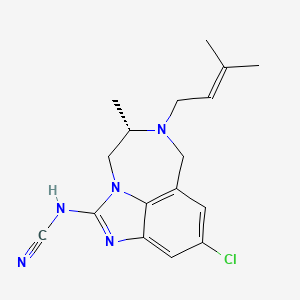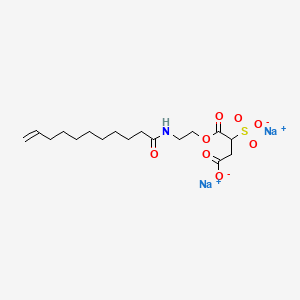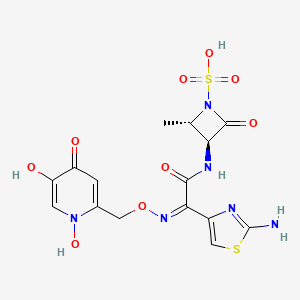
9Yyx84C6B7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9Yyx84C6B7 involves multiple steps, including the formation of diazonium salts and coupling reactions. The preparation method typically starts with the formation of a diazonium salt in an acidic medium, followed by coupling with another compound to form the desired product . The reaction conditions often require precise control of temperature, pH, and concentration to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced technologies such as microfluidization can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
9Yyx84C6B7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler molecules with fewer functional groups .
Applications De Recherche Scientifique
9Yyx84C6B7 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an active ingredient in drug formulations.
Industry: The compound is used in the production of specialized materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 9Yyx84C6B7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with mitochondrial complex III and other cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 9Yyx84C6B7 include:
- BAL-19765
- BAL-19766
- BAL-19767
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure and specific interactions with biological targets. Its distinct chemical properties make it a valuable compound for various research applications .
Propriétés
Numéro CAS |
404824-79-9 |
|---|---|
Formule moléculaire |
C15H16N6O9S2 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C15H16N6O9S2/c1-6-11(14(25)21(6)32(27,28)29)18-13(24)12(8-5-31-15(16)17-8)19-30-4-7-2-9(22)10(23)3-20(7)26/h2-3,5-6,11,23,26H,4H2,1H3,(H2,16,17)(H,18,24)(H,27,28,29)/b19-12-/t6-,11-/m0/s1 |
Clé InChI |
UUGRTBCTVUNWTN-DLRIENLKSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N |
SMILES canonique |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


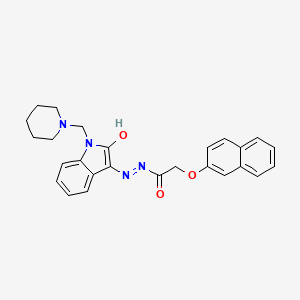
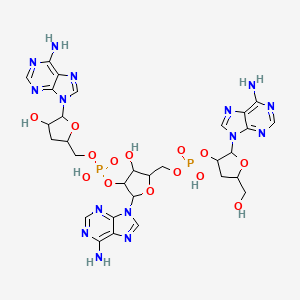
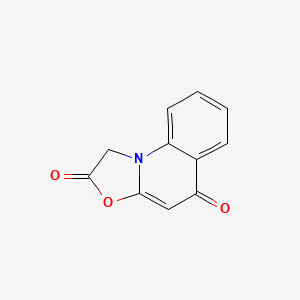

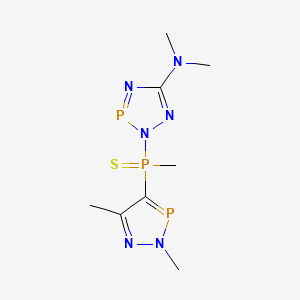
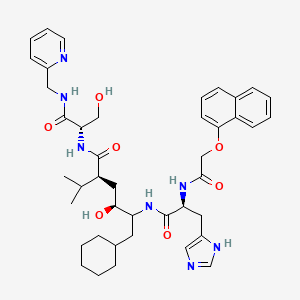
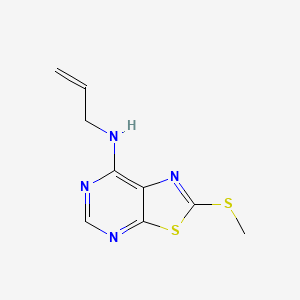
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)

